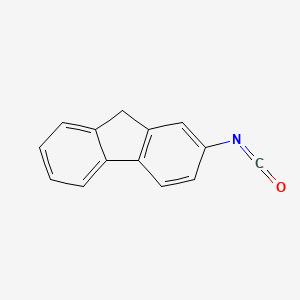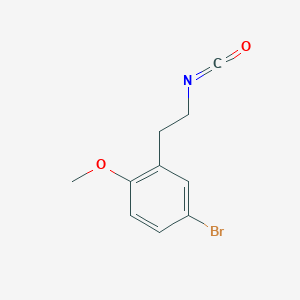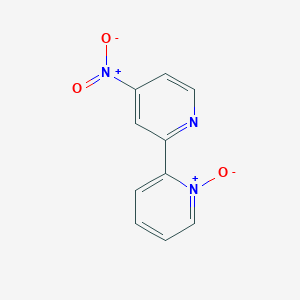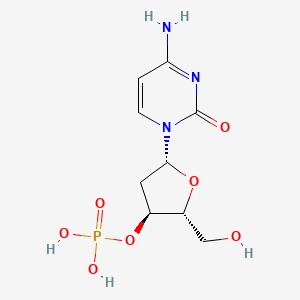
2'-Deoxycytidine-3'-monophosphate
Descripción general
Descripción
2’-Deoxycytidine-3’-monophosphate (3’-dCMP) is a nucleotide analog and a precursor to the synthesis of DNA. It is commonly used in the pharmaceutical industry as an antiviral agent, particularly for treating diseases caused by DNA viruses such as herpes and varicella-zoster . In a DNA double helix, it will base pair with deoxyguanosine monophosphate .
Molecular Structure Analysis
The chemical formula of 2’-deoxycytidine-3’-monophosphate is C9H14N3O7P . It consists of a deoxyribose sugar, a cytosine base, and a phosphate group. The molecular weight is approximately 307.2 g/mol .
Aplicaciones Científicas De Investigación
DNA Strand Breakage Studies
3’-dCMP: serves as a model molecule to understand the initial stages of DNA strand breakage . Researchers use it to study the mechanisms that lead to the cleavage of DNA strands, which is crucial for understanding cellular processes such as DNA replication and repair.
Nucleic Acid Base Modifications
The compound is also used to investigate nucleic acid base modifications, particularly adduct formation . This research is significant for understanding mutations and the effects of various chemicals on DNA, which has implications for cancer research and the development of new drugs.
Low Energy Electron-Induced Reactions
Studies have utilized 3’-dCMP to explore the effects of low energy electrons on nucleotides, which can lead to cytosine base release via glycosidic bond cleavage . This research is important for understanding radiation damage to DNA at the molecular level.
Mechanistic Elucidation in DNA Damage
3’-dCMP: helps in elucidating the mechanisms involved in the nascent stage of DNA damage . Understanding these mechanisms is essential for developing strategies to protect DNA from damage and for designing targeted therapies in cancer treatment.
Ab Initio Electronic Structure Methods
Researchers employ 3’-dCMP in computational studies using ab initio electronic structure methods to predict the behavior of molecules during DNA damage events . These methods are crucial for theoretical predictions that guide experimental research.
Time-Dependent Quantum Mechanical Calculations
3’-dCMP: is used in time-dependent quantum mechanical calculations to simulate the dynamics of molecular processes involved in DNA damage . This application is vital for creating accurate models of how DNA interacts with various agents that can cause damage.
Activation Energy Barrier Studies
The compound is instrumental in studying the activation energy barriers associated with different types of DNA damage, such as electron transfer from bases to the sugar-phosphate backbone . This research can lead to a better understanding of the stability and reactivity of genetic material.
Tunneling in Glycosidic Bond Cleavage
3’-dCMP: is used to study the tunneling process of glycosidic bond cleavage at higher energy regions, which is another pathway for DNA damage . Insights from these studies are important for the field of radiation chemistry and for understanding the fundamental processes that underlie DNA stability.
Mecanismo De Acción
Target of Action
The primary targets of 2’-Deoxycytidine-3’-monophosphate (dCMP) are enzymes such as cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) . These enzymes play a crucial role in the metabolism of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .
Mode of Action
dCMP interacts with its targets, CDD and dCMP deaminase, leading to their inactivation . This interaction can result in changes in the metabolic pathways of deoxycytidine analogues, affecting their activation or inactivation . The compound’s action can be influenced by other enzymes such as deoxycytidine kinase, which is important for the metabolism of deoxycytidine analogues .
Biochemical Pathways
dCMP affects several biochemical pathways. It is involved in the metabolism of deoxycytidine analogues, which can be inactivated by CDD or dCMP deaminase . Additional metabolic pathways, such as phosphorylation, can also contribute to their activation or inactivation . The compound’s action can be influenced by the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase .
Pharmacokinetics
It is known that the compound’s action can be influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism .
Result of Action
The action of dCMP results in changes in the metabolism of deoxycytidine analogues, affecting their activation or inactivation . This can lead to changes in the therapeutic action of these analogues, which are widely used for the treatment of malignant diseases . For example, the key prerequisite of the therapeutic action of deoxycytidine analogues is their incorporation into DNA .
Action Environment
The action, efficacy, and stability of dCMP can be influenced by various environmental factors. These can include the presence of other enzymes and compounds in the cell, as well as factors related to the cell’s metabolic state . .
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSAHFFHPOLBLL-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxycytidine-3'-monophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do low-energy electrons (LEEs) induce single-strand breaks (SSBs) in DNA, specifically involving 2'-Deoxycytidine-3'-monophosphate (3'-dCMP)?
A1: Research suggests that LEEs, with energies between 0-3 eV, can attach to 3'-dCMP, forming a transient negative ion [, ]. This electron often localizes on the cytosine base initially. Subsequently, the excess negative charge can migrate through overlapping atomic orbitals, primarily from the C6 carbon of the cytosine base to the C3' carbon of the ribose sugar []. This charge transfer weakens the C3'-O3' bond in the DNA backbone, making it susceptible to breakage, ultimately leading to a SSB [, ]. Theoretical calculations highlight that the energy barrier for C3'-O3' bond cleavage is significantly lower than that for other bonds like C5'-O5' or the N-glycosidic bond, making it the most probable site for LEE-induced SSB [].
Q2: What role does quantum tunneling play in LEE-induced single-strand breaks in 3'-dCMP?
A2: While charge transfer is crucial for initiating SSBs, quantum tunneling becomes particularly significant at higher LEE energies (above 1 eV) []. Theoretical studies employing time-dependent calculations show that at these energies, the 3'-dCMP anion can exist in vibrationally excited states []. These excited states increase the probability of the C3'-O3' bond tunneling through the energy barrier, even without overcoming it directly, leading to bond breaking and SSB formation []. This mechanism, different from the charge-induced dissociation observed at lower energies, highlights the complex interplay of factors influencing LEE-induced DNA damage.
Q3: Can 3'-dCMP capture very low energy electrons, and what are the implications?
A3: Yes, theoretical studies using density functional theory calculations suggest that 3'-dCMP can capture electrons with near-zero energy, both in a gaseous environment and in aqueous solutions []. This capture forms a radical anion, with the excess electron density primarily residing on the cytosine base []. The resulting radical anion is more stable than its neutral counterpart, and its electron detachment energy is substantial enough to enable subsequent bond breaking events in the DNA backbone, leading to strand breaks []. This finding emphasizes the potential for even very low energy electrons to initiate DNA damage.
Q4: How do analytical techniques contribute to our understanding of 3'-dCMP modifications?
A5: Several analytical techniques have proven valuable in studying 3'-dCMP modifications. For instance, 32P-postlabeling has been successfully employed to detect and characterize DNA adducts formed by the reaction of 3'-dCMP with styrene oxide, a known carcinogen []. This technique allows researchers to identify specific adducts and quantify their formation, shedding light on the mechanisms of DNA damage induced by various agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




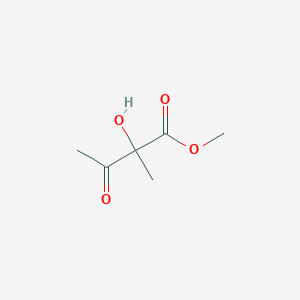



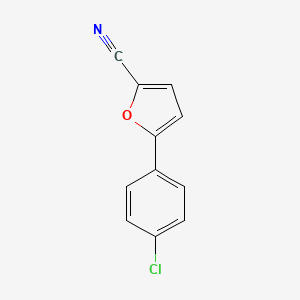
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)


